molecular formula C10H5Cl3N2 B14090125 2-Chloro-3-(2,3-dichlorophenyl)pyrazine

2-Chloro-3-(2,3-dichlorophenyl)pyrazine

Cat. No.: B14090125
M. Wt: 259.5 g/mol
InChI Key: SGKKUMKGTLTYKK-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,3-dichlorophenyl)pyrazine is a heterocyclic aromatic compound that contains both chlorine and pyrazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(2,3-dichlorophenyl)pyrazine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This method typically involves the reaction of 2,3-dichloropyrazine with a suitable boronic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(2,3-dichlorophenyl)pyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form pyrazine N-oxides or reduction to form dihydropyrazines.

    Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield aminopyrazines, while oxidation can produce pyrazine N-oxides.

Scientific Research Applications

2-Chloro-3-(2,3-dichlorophenyl)pyrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(2,3-dichlorophenyl)pyrazine in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and the structure of the derivatives used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3-(2,3-dichlorophenyl)pyrazine is unique due to the presence of both chlorine atoms and the dichlorophenyl group, which confer distinct reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C10H5Cl3N2

Molecular Weight

259.5 g/mol

IUPAC Name

2-chloro-3-(2,3-dichlorophenyl)pyrazine

InChI

InChI=1S/C10H5Cl3N2/c11-7-3-1-2-6(8(7)12)9-10(13)15-5-4-14-9/h1-5H

InChI Key

SGKKUMKGTLTYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC=CN=C2Cl

Origin of Product

United States

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